molecular formula C16H16O5 B2796138 2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid CAS No. 314744-27-9

2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid

Cat. No.: B2796138
CAS No.: 314744-27-9
M. Wt: 288.299
InChI Key: YGGFKEHKKRYCAZ-UHFFFAOYSA-N
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Description

2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid is a useful research compound. Its molecular formula is C16H16O5 and its molecular weight is 288.299. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Thiazolidin-4-ones

The compound serves as a precursor for the design and synthesis of thiazolidin-4-ones, which are investigated for their potential antibacterial activity against both Gram-positive and Gram-negative bacteria. This research illustrates the compound's utility in creating Schiff’s bases and N-(2-aryl-4-oxothiazolidin-3-yl) derivatives through a series of chemical reactions, demonstrating its versatility in medicinal chemistry applications (Čačić et al., 2009).

Synthesis of Triazinones and Diones

Another study highlights the reactivity of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, leading to the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and diones, showcasing the chemical's role in synthesizing novel heterocyclic compounds with potential pharmacological properties (Vetyugova et al., 2018).

Multicomponent Synthesis of Propanoates

A multicomponent protocol for synthesizing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates from 3-hydroxy-4H-chromen-4-one was developed, emphasizing the compound's contribution to efficient and economical synthetic strategies in organic chemistry. This method leverages mild reaction conditions and atom economy, facilitating the creation of diverse molecular architectures (Komogortsev et al., 2022).

Anti-Proliferative Activity Against Human Cancer Cells

Research into bis-chromenone derivatives reveals the compound's application in designing anticancer agents. Specifically, certain derivatives have shown micromolar level in vitro anti-proliferative activity against human cancer cell lines, highlighting the compound's potential as a scaffold for developing new cancer therapies (Venkateswararao et al., 2014).

Properties

IUPAC Name

2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-8-6-12(20-9(2)15(17)18)14-10-4-3-5-11(10)16(19)21-13(14)7-8/h6-7,9H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGFKEHKKRYCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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